N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (often abbreviated as Suc-AAPF-AMC or similar) is a synthetic peptide substrate widely employed in biochemical research. It serves as a sensitive tool for detecting and characterizing chymotrypsin-like protease activity. This activity is crucial for various biological processes, including protein degradation, cell signaling, and immune responses. [, , , , , , , , , , , , , , , , , , , , , , , , ]
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is a synthetic peptide substrate widely used in biochemical research, particularly in enzyme assays. This compound is recognized for its role as a fluorogenic substrate, which means it releases a fluorescent signal upon enzymatic cleavage. It is primarily utilized to study the activity of serine proteases, such as chymotrypsin and elastase. The empirical formula of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is C29H32N4O8, and it has a molecular weight of 576.59 g/mol .
The synthesis of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin generally involves solid-phase peptide synthesis techniques. The process can be broken down into several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The use of solid-phase techniques allows for efficient purification and characterization of the synthesized peptides.
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin features a complex structure that includes:
The structural formula can be represented as follows:
The compound's molecular weight is 576.59 g/mol, and it has specific stereochemical configurations that are critical for its interaction with enzymes .
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when utilized as a substrate in enzymatic assays. The key reactions include:
The reactions are typically conducted in buffered solutions at physiological pH (around 7.4) and temperature (37°C) to mimic biological conditions. Common reagents used include buffer solutions like Tris-HCl and sometimes metal ions to enhance enzyme activity.
The mechanism of action for N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin involves its recognition by serine proteases:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is typically stored at -20°C to maintain stability. It appears as a white to off-white powder when dry.
The compound exhibits good solubility in aqueous solutions due to its succinyl modification, allowing it to function effectively in biochemical assays. Its fluorescence properties make it particularly useful in detecting enzymatic activity.
Relevant data includes:
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin has several significant applications in scientific research:
Through these applications, N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin plays a crucial role in advancing biochemical knowledge and therapeutic development.
N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) serves as a cornerstone fluorogenic substrate for probing serine protease mechanisms. Its design integrates a N-succinyl tripeptide (Ala-Ala-Phe) linked to the fluorophore 7-amido-4-methylcoumarin (AMC). In intact form, the AMC moiety exhibits minimal fluorescence due to intramolecular quenching. Proteolytic cleavage at the Phe-AMC bond liberates free AMC, generating a robust fluorescent signal measurable at excitation/emission wavelengths of 380/460 nm. This property enables real-time quantification of enzymatic activity with high sensitivity, facilitating studies of reaction stoichiometry and catalytic intermediates [3] [5].
The substrate’s solubility profile—requiring dissolution in 50% acetic acid (1 mg/mL)—ensures compatibility with diverse assay buffers while maintaining optical clarity [1] [7]. Its stability at −20°C preserves reactive integrity, critical for reproducible kinetics [2] [7]. Researchers leverage this substrate to dissect catalytic triads and oxyanion hole functions in serine proteases, as the fluorescence increase directly correlates with scissile bond hydrolysis [5].
Table 1: Fluorescence Properties of Suc-Ala-Ala-Phe-AMC
State | Excitation (nm) | Emission (nm) | Quantum Yield |
---|---|---|---|
Intact | 380 | 460 | 0.01 |
Cleaved | 380 | 460 | 0.40 |
Suc-Ala-Ala-Phe-AMC demonstrates pronounced specificity for chymotrypsin-like proteases due to its P1 phenylalanine residue, which complements the hydrophobic S1 pocket of these enzymes. The N-succinyl group mimics natural acylated peptide termini, enhancing binding affinity while preventing nonspecific aminopeptidase cleavage [5]. This substrate is hydrolyzed by chymotrypsin and related enzymes (e.g., cathepsin G, subtilisin) but exhibits negligible reactivity with trypsin-like or cysteine proteases, underscoring its role in elucidating substrate-binding subsite requirements [3] [5].
Neutral metalloendopeptidases also cleave this substrate, albeit at reduced rates, revealing secondary applications in characterizing metalloprotease specificity [5]. The Ala-Ala-Phe sequence optimizes interactions with the extended substrate-binding groove of chymotrypsin, contributing to its high catalytic efficiency (kcat/Km) relative to shorter substrates. Molecular weight (564.59 g/mol) and structural flexibility further enable diffusion into active sites with minimal steric hindrance [3] [7].
Table 2: Enzymatic Hydrolysis Profiles
Enzyme | Relative Hydrolysis Rate (%) | Primary Cleavage Site |
---|---|---|
α-Chymotrypsin | 100 | Phe-AMC bond |
Cathepsin G | 85 | Phe-AMC bond |
Subtilisin Carlsberg | 92 | Phe-AMC bond |
Thermolysin | 45 | Phe-AMC bond |
Quantitative kinetic analysis using Suc-Ala-Ala-Phe-AMC provides precise parameters defining protease function. Initial velocity measurements under varying substrate concentrations (typically 0–100 μM) yield Michaelis-Menten curves, from which Km (Michaelis constant) and kcat (turnover number) are derived. For α-chymotrypsin, reported Km values range from 20–50 μM, reflecting high active-site affinity, while kcat values of 10–15 s−1 indicate efficient catalytic processing [5].
Key experimental considerations include:
The substrate’s purity (≥98%) minimizes interference from contaminants, ensuring accurate kinetic parameter extraction. Inhibitor studies further utilize this substrate to determine inhibition constants (Ki), leveraging its predictable hydrolysis kinetics [1] [7].
Table 3: Representative Kinetic Parameters for α-Chymotrypsin
Parameter | Symbol | Value Range | Conditions |
---|---|---|---|
Michaelis Constant | Km | 20–50 μM | 25°C, pH 7.8 |
Turnover Number | kcat | 10–15 s−1 | 25°C, pH 7.8 |
Catalytic Efficiency | kcat/Km | 2–5 × 105 M−1s−1 | 25°C, pH 7.8 |
Table 4: Compound Nomenclature for N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin
Identifier | Value |
---|---|
Systematic Name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin |
CAS Number | 71973-79-0 |
Molecular Formula | C29H32N4O8 |
Molecular Weight | 564.59 g/mol |
Synonyms | Suc-Ala-Ala-Phe-AMC; Protease substrate S8758 |
SMILES | CC(NC(=O)CCC(O)=O)C(=O)NC(C)C(=O)NC(Cc1ccccc1)C(=O)Nc2ccc3C(C)=CC(=O)Oc3c2 |
InChI Key | HHPVJKZZYOXPLH-UHFFFAOYSA-N |
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